![molecular formula C16H16O4 B3148222 Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate CAS No. 63898-00-0](/img/structure/B3148222.png)

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate

Overview

Description

Scientific Research Applications

Synthesis and Structure Analysis

The synthesis and structural analysis of compounds related to methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate have been a subject of interest. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, revealing its crystallization in the triclinic crystal system and highlighting the importance of intramolecular hydrogen bonding in its structure (Manolov, Morgenstern, & Hegetschweiler, 2012).

Corrosion Inhibition

Research has demonstrated the effectiveness of certain benzoate esters in inhibiting corrosion of mild steel in acidic media, showcasing an economical method for their synthesis with high yield. These esters exhibit good inhibition effects, protecting mild steel surfaces by adsorption (Arrousse et al., 2021).

Anti-Juvenile Hormone Activity

Compounds similar in structure have been evaluated for their potential as anti-juvenile hormone agents, affecting the metamorphosis process in various insect species. This research contributes to the understanding of hormone regulation in insects and may lead to the development of novel pest control strategies (Ishiguro et al., 2003).

Liquid Crystalline Properties

The synthesis and characterization of Schiff base-ester linkage compounds, involving disubstituted naphthalene ring systems, have revealed their potential applications in the development of liquid crystalline materials. These materials exhibit enantiotropic nematic and smectic A mesophases, suggesting their utility in electronic and display technologies (Thaker et al., 2012).

Photophysical Properties

Studies on the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have revealed their potential as candidates for optical materials. The introduction of substituents like methoxy and cyano groups significantly affects their luminescence properties, indicating their applications in the development of luminescent materials (Kim et al., 2021).

Fluorinated Monomers for Polysiloxanes

Research on the synthesis of fluorinated monomers, which serve as precursors for side-chain liquid crystalline polysiloxanes, has highlighted their smectogen properties and dependence on the mesogenic core's nature. These findings suggest their applications in creating materials with specific thermal and optical properties (Bracon et al., 2000).

properties

IUPAC Name |

methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,17-18H,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLUWOHBXBPOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate | |

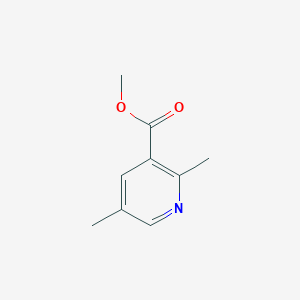

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

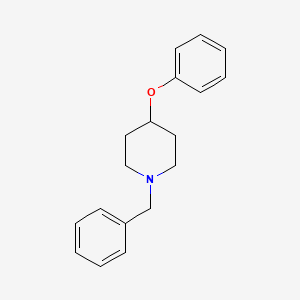

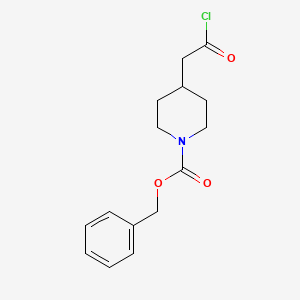

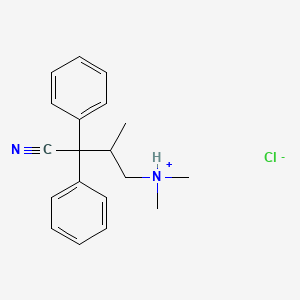

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)

![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)